Product packaging for Methallyl alcohol(Cat. No.:CAS No. 513-42-8)

Methallyl alcohol

Cat. No.: B149260
CAS No.: 513-42-8
M. Wt: 72.11 g/mol
InChI Key: BYDRTKVGBRTTIT-UHFFFAOYSA-N
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Description

The rate coefficient for gas-phase reaction of 2-Methyl-2-propen-1-ol (MePro) with OH radical can be determined by the relative rate method or by using the pulsed laser photolysis-laser induced fluorescence technique.>Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O B149260 Methallyl alcohol CAS No. 513-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylprop-2-en-1-ol
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InChI

InChI=1S/C4H8O/c1-4(2)3-5/h5H,1,3H2,2H3
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InChI Key

BYDRTKVGBRTTIT-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)CO
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Molecular Formula

C4H8O
Record name METHALLYL ALCOHOL
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Related CAS

25747-67-5
Record name 2-Propen-1-ol, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID4060155
Record name Methallyl alcohol
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Molecular Weight

72.11 g/mol
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Physical Description

Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry., Colorless liquid with a sharp pungent odor; [CAMEO] Clear colorless liquid; [Aldrich MSDS]
Record name METHALLYL ALCOHOL
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Record name 2-Methylallyl alcohol
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Boiling Point

239 °F at 760 mmHg (USCG, 1999)
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Flash Point

92 °F (USCG, 1999)
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Density

0.8515 at 68 °F (USCG, 1999) - Less dense than water; will float
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CAS No.

513-42-8
Record name METHALLYL ALCOHOL
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Synthetic Methodologies for Methallyl Alcohol

Direct Synthesis Routes

Direct synthesis routes offer efficient methods for the production of methallyl alcohol, primarily through the chemical modification of methacrolein (B123484) or the oxidation of isobutene derivatives.

Hydrogenation-Based Approaches

Hydrogenation reactions, which involve the addition of hydrogen to a molecule, are a primary method for converting methacrolein to this compound. These approaches include homogeneous hydrogen transfer reactions and the well-established Meerwein-Ponndorf-Verley (MPV) reduction, which utilize specific catalyst systems to achieve high selectivity and conversion rates.

Homogeneous hydrogen transfer reactions represent an effective method for the reduction of methacrolein. In this process, a hydrogen donor, typically a secondary alcohol like isopropanol (B130326), transfers hydrogen to the methacrolein molecule in the presence of a homogeneous catalyst. This reaction can be conducted in various reactor types, including batch and tubular reactors. The use of aluminum isopropoxide as a catalyst has demonstrated high conversion and selectivity for this compound.

Research has shown that under optimized conditions in a batch reactor, this method can achieve a methacrolein conversion of 89% with a selectivity to this compound of 93.1%. In a tubular reactor, slightly different results were observed, with a conversion of 88.1% and a higher selectivity of 95%.

Interactive Table: Performance of Homogeneous Hydrogen Transfer Reaction

Reactor TypeConversion (%)Selectivity (%)Catalyst
Batch Reactor89.093.1Aluminum Isopropoxide
Tubular Reactor88.195.0Aluminum Isopropoxide

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols. researchgate.netwikipedia.org This reaction is particularly advantageous for producing unsaturated alcohols like this compound from unsaturated aldehydes such as methacrolein because it selectively reduces the carbonyl group without affecting the carbon-carbon double bond. researchgate.net

The mechanism involves a catalytic cycle centered around a metal alkoxide, classically aluminum isopropoxide. wikipedia.orgorganic-chemistry.org The reaction proceeds through a six-membered ring transition state where the carbonyl oxygen of the methacrolein coordinates with the aluminum of the catalyst. wikipedia.orglouisville.edu A hydride ion is then transferred from the isopropoxide ligand on the aluminum to the carbonyl carbon of the methacrolein. wikipedia.orglouisville.edu The newly formed this compound is then displaced by a sacrificial alcohol from the solution (e.g., isopropanol), regenerating the catalyst and continuing the cycle. wikipedia.org The use of a sacrificial alcohol like isopropanol also helps to drive the reaction forward, as the resulting acetone (B3395972) can be removed by distillation. organic-chemistry.org

The choice of catalyst is critical in the hydrogenation of methacrolein to ensure high selectivity towards this compound.

Aluminum Isopropoxide: As a classic homogeneous catalyst, aluminum isopropoxide is central to the Meerwein-Ponndorf-Verley reduction. wikipedia.org It functions as a Lewis acid, coordinating with the carbonyl oxygen of the methacrolein to facilitate the hydride transfer from a sacrificial alcohol. wikipedia.orgorganic-chemistry.org This catalyst is known for its high chemoselectivity in reducing aldehydes and ketones. wikipedia.org

Sn-β Zeolites: Zeolites, particularly those incorporating tin (Sn), are investigated as heterogeneous catalysts for various organic transformations, including transfer hydrogenations. researchgate.netethz.ch Sn-Beta (Sn-β) zeolites are noted for their strong Lewis acid sites, which are crucial for catalyzing reactions like the isomerization of sugars and Baeyer–Villiger oxidations. mdpi.comsemanticscholar.org These materials can be prepared via post-synthetic strategies that introduce tin into the zeolite framework. ethz.ch The defined pore structure of zeolites can offer shape selectivity, potentially influencing the reaction pathway. researchgate.net While extensively used for other carbonyl reductions, their specific application in the liquid-phase hydrogenation of methacrolein leverages their Lewis acidic nature to activate the carbonyl group for reduction, similar to their function in other transfer hydrogenation reactions. researchgate.netethz.ch

Oxidation-Based Approaches

Oxidation pathways offer an alternative strategy for synthesizing precursors to this compound.

A sustainable process route has been explored that produces this compound through a tandem reaction that includes α-H oxidation, esterification, and hydrolysis. This process can be catalyzed by bimetallic nanocatalysts, such as Pd–Au supported on mixed oxides like SiO2.

Epoxidation of this compound by Hydrogen Peroxide

The epoxidation of this compound using hydrogen peroxide is a significant reaction for producing 2-methylglycidol. researchgate.net This process is typically conducted in the presence of a solvent, such as methanol (B129727), under atmospheric pressure. researchgate.net The reaction's efficiency is influenced by several parameters, including temperature, the molar ratio of reactants, catalyst concentration, and reaction time. researchgate.net

Research into the epoxidation of this compound with 30 wt.% hydrogen peroxide has explored the effects of these variables to optimize the yield of 2-methylglycidol. researchgate.net The primary product of this reaction is 2-methylglycidol, and the process is described by functions such as the selectivity of transformation to the epoxide, the conversion of this compound, and the selectivity of transformation to organic compounds relative to the hydrogen peroxide consumed. researchgate.net Generally, epoxidation reactions are exothermic, and controlling the reaction temperature is crucial for safety and selectivity. nih.gov The use of hydrogen peroxide as an oxidant is advantageous from an environmental standpoint as its primary byproduct is water.

Catalytic Epoxidation Systems (e.g., Titanium Silicalite TS-1)

Titanium silicalite zeolites are prominent catalysts in oxidation reactions utilizing hydrogen peroxide. Titanium Silicalite-1 (TS-1), the first identified framework-substituted redox molecular sieve, is particularly noted for its catalytic properties in alkene epoxidation. The catalytic activity of TS-1 is generally attributed to isolated Ti(IV) sites within the zeolite framework. These catalysts offer high selectivity to primary oxidation products when hydrogen peroxide is the oxidant.

In the context of this compound epoxidation, titanium silicalite catalysts like Ti-MWW and TS-1 have been investigated. researchgate.netdocumentsdelivered.com The performance of these systems is dependent on operational parameters. For the Ti-MWW catalyzed epoxidation of this compound in a methanol solvent, the influence of various factors has been systematically studied. researchgate.net

Table 1: Investigated Parameters for this compound Epoxidation over Ti-MWW Catalyst researchgate.net
ParameterRange Studied
Temperature20-60°C
Molar Ratio (this compound / H₂O₂)1:1 - 3:1
Methanol Concentration5-90 wt.%
Catalyst Content0-5.0 wt.%
Reaction Time5-300 min
Stirring Intensity0-500 rpm

The use of different solvents, both protic (like methanol) and aprotic, can also influence the reaction pathway and product selectivity in epoxidations over titanium silicalite catalysts. chemicalpapers.com

Tandem and Multistep Reaction Systems

Tandem reactions, where multiple catalytic transformations occur in a single pot, represent an efficient strategy for chemical synthesis. These systems can reduce waste and simplify purification processes by eliminating the need to isolate intermediate products.

A sustainable process for producing this compound involves a tandem reaction sequence that includes α-H oxidation, esterification, and subsequent hydrolysis. researchgate.net Another approach starts with isobutene, oxygen, and an alkyl acid (like acetic acid) which undergo an oxidative esterification reaction to form a 2-methallyl alcohol alkyl acid ester. google.com This intermediate is then hydrolyzed to yield this compound. google.com A similar two-step method involves the initial esterification of 2-methallyl chloride with a carboxylate, followed by an alkali-mediated hydrolysis reaction to produce the final alcohol. google.com This two-step esterification-hydrolysis method is designed to achieve high raw material conversion and product selectivity. google.com

The success of tandem reactions heavily relies on the design of the catalyst. For the tandem oxidation-esterification-hydrolysis route, Pd-Au bimetallic nanocatalysts supported on SiO₂ mixed oxides have been developed. researchgate.net These catalysts may also incorporate promoters such as K⁺ and Al³⁺ to enhance their performance. researchgate.net The catalyst is prepared using methods like equivalent volume impregnation, which ensures a consistent distribution of the metallic components on the support. researchgate.net The design of such multifunctional catalysts is crucial for facilitating the distinct steps of the tandem reaction within a single reactor. researchgate.net

Indirect Synthesis Pathways

Indirect synthesis pathways often involve the transformation of a readily available precursor into the desired product through one or more chemical steps.

A conventional and industrially significant method for producing this compound is through the alkaline hydrolysis of methallyl chloride. google.comconfex.com This process typically involves reacting 2-methallyl chloride with an alkali, such as sodium hydroxide (B78521). google.comconfex.com The reaction often requires elevated temperatures and pressures and may be carried out in the presence of an organic solvent. confex.com Direct hydrolysis of chlorohydrocarbons can generate significant amounts of wastewater and salt byproducts. google.com

To improve the process, continuous reaction systems have been developed. One such method employs a multistage continuous stirring reactor. google.com In this setup, a sodium acetate (B1210297) solution, 2-methallyl chloride, and sodium hydroxide are reacted to directly yield this compound. google.com This continuous process allows for better control over reaction conditions and can lead to high conversion and selectivity. google.com

Table 2: Continuous Process Parameters for Alkaline Hydrolysis of Methallyl Chloride google.com
ParameterCondition
Precursor2-Methallyl Chloride
ReagentsSodium Acetate, Sodium Hydroxide
Reactor TypeMultistage Series Continuous Stirring Reactor (6-15 stages)
Reaction Temperature100-120 °C
pH9-11
Sodium Acetate Amount6-10 mol per 1 mol of 2-Methallyl Chloride

Another variation involves a two-step process where 2-methallyl chloride is first esterified with a carboxylate in the presence of a phase transfer catalyst, and the resulting ester is then hydrolyzed with a lye solution. google.com

Alkaline Hydrolysis of Halogenated Precursors (e.g., Methallyl Chloride)

Process Optimization and By-product Mitigation

The synthesis of this compound is often accompanied by the formation of by-products, which necessitates process optimization to enhance selectivity and yield. In the gas-phase oxidation of isobutene, for instance, primary products can include not only the desired methacrolein intermediate but also acetone and isobutyraldehyde (B47883). royalsocietypublishing.org The formation of these by-products is often attributed to side reactions, such as the isomerization of isobutene oxide. royalsocietypublishing.org

To circumvent these issues and improve product purity, alternative synthetic pathways are employed. One such method involves the hydrolysis of methallyl chloride. confex.com This process can be engineered as a two-step reaction involving esterification followed by hydrolysis to achieve high conversion and selectivity. google.com The use of a phase transfer catalyst in the esterification of 2-methallyl chloride with a carboxylate, followed by hydrolysis with a base, is one strategy to produce this compound with high yields. google.com Another approach uses an alcohol as a solvent for the reaction between methallyl chloride and a carboxylate, which offers milder reaction conditions and reduces by-products like ethers and salts. google.com

Synthesis from Isobutene

A prominent and environmentally favorable method for producing this compound begins with isobutene as the starting material. google.com This process is advantageous due to its high yield, low cost, and reduced energy consumption. google.com The synthesis is typically carried out in two primary stages: the oxidation of isobutene to form an aldehyde intermediate, followed by the reduction of this aldehyde to the target alcohol. google.comgoogle.com

The first step in this synthesis pathway is the selective oxidation of isobutene to produce 2-methylallyl aldehyde, also known as methacrolein. google.com This gas-phase reaction is conducted in the presence of a metal oxide catalyst, with the introduction of water vapor and air. google.com The presence of steam is critical for the oxidation reaction. google.com The reaction is sensitive to temperature, which is maintained in a specific range to ensure high selectivity towards the aldehyde product. google.com

Table 1: Optimized Conditions for Isobutene Oxidation

Parameter Value Source
Reactant Volume Ratio (Isobutene:Water Vapor:Air) (4:4:92) to (8:8:84) google.com
Reaction Temperature 320-380 °C google.com

Following its synthesis, the 2-methylallyl aldehyde undergoes a reduction reaction to yield this compound. google.com This step involves the catalytic hydrogenation of the aldehyde. google.com The reduction of an aldehyde functional group characteristically produces a primary alcohol. chemguide.co.ukyoutube.com The reaction is performed under controlled temperature and pressure to ensure efficient conversion and high selectivity for this compound. google.com

Table 2: Optimized Conditions for 2-Methylallyl Aldehyde Reduction

Parameter Value Source
Reaction Temperature 60-90 °C google.com
System Pressure 0.4-1.0 MPa google.com

Process Engineering and Optimization in this compound Production

Process engineering plays a crucial role in enhancing the efficiency and economic viability of this compound production. This involves detailed kinetic studies to understand reaction mechanisms and the application of statistical methods to optimize reaction conditions.

Kinetic Studies and Reaction Order Determination

Kinetic studies are essential for understanding the underlying mechanism of a chemical reaction and for process design. researchgate.net In the synthesis of this compound, kinetic experiments are performed to determine the reaction order with respect to the reactants. researchgate.netnih.gov This involves analyzing how the rate of reaction changes with varying concentrations of starting materials like methacrolein and the hydrogen source (e.g., an alcohol like isopropanol in hydrogen transfer reactions). researchgate.net The data from these studies provide the foundation for developing a kinetic model of the reaction, which is critical for reactor design and process simulation. researchgate.net

Response Surface Methodology for Reaction Condition Optimization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to optimize processes. thaiscience.info It is widely applied in the chemical industry to determine the optimal operating conditions for a reaction. researchgate.netresearchgate.net In the production of this compound, RSM can be used to analyze the effects of multiple variables simultaneously, such as reaction temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netacs.org By creating a model based on experimental data, RSM helps to identify the specific conditions that maximize the conversion of reactants and the selectivity towards this compound. researchgate.netthaiscience.info This empirical modeling approach is efficient for navigating the complex relationships between various process parameters to achieve the highest possible product yield. thaiscience.info

Table 3: Parameters Optimized Using Response Surface Methodology (RSM)

Parameter Description Source
Temperature The temperature at which the reaction is conducted. acs.org
Molar Ratio The ratio of moles of reactants (e.g., aldehyde to alcohol). acs.org
Catalyst Concentration The amount of catalyst used in the reaction mixture. acs.org

Catalyst Stability and Regeneration in Continuous Processes

The long-term stability and effective regeneration of catalysts are paramount for the economic viability and sustainability of continuous this compound production. In continuous operations, catalysts are susceptible to deactivation, which leads to a gradual loss of activity and selectivity over time. Understanding the mechanisms of deactivation is crucial for developing robust catalysts and effective regeneration strategies.

The primary causes of catalyst deactivation in the synthesis of this compound, particularly through the hydrogenation of methacrolein, are coke deposition and active site poisoning. Coke, which consists of carbonaceous deposits, can physically block catalyst pores and cover active metal surfaces, thereby preventing reactant molecules from reaching the catalytic sites. google.commdpi.com Poisoning, on the other hand, involves the strong chemisorption of impurities or reaction byproducts onto the active sites, rendering them inactive.

Several research efforts have focused on enhancing the stability of catalysts used in continuous alcohol synthesis processes. For instance, a Fe₆₅Co₁₉Cu₅Zr₁₁ catalyst has demonstrated stable operation for 150 hours in higher alcohol synthesis, showcasing the potential for developing long-lasting catalytic systems. Similarly, a Pd-Au bimetallic nanocatalyst supported on SiO₂ has been noted for its stability in the production of this compound. nih.gov In the context of related aldehyde hydrogenations, palladium membrane reactors have shown sustained performance for over 360 hours in butadiene hydrogenation, highlighting the importance of reactor design in maintaining catalyst stability.

The regeneration of deactivated catalysts is a critical step in maintaining the efficiency of continuous processes. The choice of regeneration method depends on the nature of the deactivation. Common regeneration techniques include:

Calcination: This involves heating the catalyst in the presence of air or an inert gas to burn off deposited coke. google.com This method is effective for removing carbonaceous materials and restoring catalyst activity. For example, a deactivated Ni/HZSM-5 catalyst used in levulinic acid hydrogenation was successfully regenerated by calcination in air at 500°C followed by reduction in hydrogen.

Washing: Solvent washing can be employed to remove soluble organic deposits that foul the catalyst surface. A study on a deactivated Pd-Pb bimetallic catalyst found that washing with methanol or an aqueous hydrazine (B178648) solution could completely recover its initial activity.

Chemical Treatment: In some cases, specific chemical treatments are necessary to remove poisons or to redeposit active species. For instance, a novel hydrogenation catalyst regeneration method combines controlled burning with chemical activation to restore activity.

The effectiveness of regeneration can be quantified by measuring the recovery of catalytic activity and selectivity. The following tables provide research findings on catalyst stability and regeneration in processes relevant to this compound synthesis.

Table 1: Catalyst Stability in Continuous Alcohol Synthesis

CatalystReactionTime on Stream (h)Conversion (%)Selectivity (%)Source
Fe₆₅Co₁₉Cu₅Zr₁₁Higher Alcohol Synthesis150-- researchgate.net
Pd-Au/SiO₂This compound Synthesis--- nih.gov
Pd MembraneButadiene Hydrogenation360>97~92 (to alkenes)
Ni/HZSM-5Levulinic Acid Hydrogenation24093.6100 (to GVL)

Data for this compound specifically is often proprietary; related alcohol syntheses are presented for context.

Table 2: Effectiveness of Catalyst Regeneration Methods

CatalystDeactivation CauseRegeneration MethodActivity Recovery (%)Selectivity Recovery (%)Source
Pd-Pb/Al₂O₃Organic DepositionWashing with Methanol~100-
Ni/HZSM-5Coke DepositionCalcination and Reduction~97~100
ZSM-5Coke DepositionCalcination in AirIncreased Lifespan- google.com
DN-3110Carbon DepositionLimited Burning and Chemical Activation>90-

Reactivity and Reaction Mechanisms of Methallyl Alcohol

Functional Group Transformations

Methallyl alcohol undergoes typical reactions associated with alcohols and alkenes, enabling its conversion into a variety of other functional groups.

Alkylation Reactions

This compound can participate in alkylation reactions. One reported application involves its use as a methylating agent, capable of transferring a methyl group to other molecules nih.gov. Furthermore, this compound can serve as a coupling partner in allylic alkylation reactions. A method termed "deacylative allylation" allows for the allylic alkylation of relatively non-stabilized carbon nucleophiles using allylic alcohols, including beta-methallyl alcohol fishersci.nl. This palladium-catalyzed process involves a retro-Claisen activation, where the allylic alcohol and a ketone pronucleophile undergo in situ transformation to generate an allylic acetate (B1210297) and a carbanion, which then catalytically couple to form a new carbon-carbon bond fishersci.nl.

Esterification Reactions for Methallyl Ester Formation

The hydroxyl group of this compound readily undergoes esterification to form methallyl esters, which are valuable intermediates in organic synthesis nih.gov. A common method for preparing lower aliphatic esters of beta-methallyl alcohol involves the reaction of the desired acid anhydride (B1165640) with the alcohol at reflux temperature, achieving high yields, such as 95% fishersci.ca. The use of acid chlorides or conventional esterification catalysts in this context can sometimes favor the formation of low polymers of the alcohol and esters, complicating purification and potentially reducing yields fishersci.ca. This compound can also be synthesized through a two-step process involving the esterification of 2-methallyl chloride with a carboxylate, followed by hydrolysis fishersci.fiwikipedia.org. This method utilizes a phase transfer catalyst in the esterification step to achieve high conversion and selectivity fishersci.fiwikipedia.org.

Etherification Reactions

This compound is utilized as an intermediate in the synthesis of various compounds, including glycol ethers fishersci.com. Etherification reactions involving allylic alcohols have been explored using different catalytic systems. Palladium-catalyzed etherification of allylic alcohols with phenols has been reported fishersci.pt. Another approach involves the etherification of alcohols with allyl alcohol catalyzed by a titanium oxide-supported molybdenum oxide system sigmaaldrich.com. The proposed mechanism for this reaction involves the formation of σ-allyl species through dehydration of the allylic alcohol, followed by a nucleophilic attack by another alcohol molecule on the σ-allyl carbon to yield the allyl ether sigmaaldrich.com. Side reactions, such as etherification, can occur during certain synthetic routes to this compound itself, potentially lowering the yield of the desired product ereztech.comereztech.com.

Oxidative Transformations

Oxidation of this compound can occur at either the double bond or the hydroxyl group, depending on the reaction conditions and the oxidizing agent employed.

Chemoselective Oxidation of Allylic Alcohols

Chemoselective oxidation of allylic alcohols allows for the transformation of either the alkene or the alcohol moiety preferentially. The epoxidation of this compound with hydrogen peroxide using a titanium silicalite (TS-1) catalyst is an example of selective oxidation of the double bond ereztech.comsigmaaldrich.com. This reaction's efficiency is influenced by various parameters, including temperature, the molar ratio of this compound to hydrogen peroxide, methanol (B129727) concentration, catalyst concentration, and reaction time sigmaaldrich.com. In broader terms of functional group interconversions, the oxidation of alcohols can lead to aldehydes or carboxylic acids, with the possibility of achieving selectivity for the desired product americanelements.com. Singlet oxygen is known to oxidize allylic positions, often resulting in the migration of the double bond and the formation of allylic hydroperoxides, which can then be reduced to allylic alcohols americanelements.com.

Catalytic Oxidation Mechanisms (e.g., Fe-based Catalysts)

Iron-based catalysts have been investigated for various transformations of allylic alcohols, including oxidation reactions. Iron complexes can catalyze the allylic hydroxyamination of alkenes, potentially proceeding via a nitroso-ene mechanism involving the iron-catalyzed oxidation of a hydroxylamine (B1172632) derivative to a nitroso intermediate thegoodscentscompany.com. Iron-catalyzed transfer hydrogenation of allylic alcohols using isopropanol (B130326) as a hydrogen donor has also been reported wikidata.orgfishersci.ca. The proposed mechanism for this transfer hydrogenation involves the dehydrogenation of the allylic alcohol to an enal or ketone, followed by hydrogenation of the carbonyl compound catalyzed by an iron-hydrogen complex wikidata.orgfishersci.ca. Iron catalysts have also been employed in Oppenauer-type oxidation of alcohols fishersci.ca.

Reductive Transformations

Reductive transformations involving this compound can target either the carbon-carbon double bond or, indirectly, lead to reduced products through rearrangement and subsequent reduction.

Hydrogenation to Saturated Alcohols (Excluding Direct Synthesis)

The hydrogenation of unsaturated alcohols, such as this compound, can lead to the corresponding saturated alcohols. This process involves the addition of hydrogen across the carbon-carbon double bond. While the direct hydrogenation of this compound to isobutanol (2-methylpropan-1-ol) is conceptually straightforward, detailed mechanistic studies and specific data tables for this precise transformation of this compound are not extensively detailed in the provided search results.

However, the general principle of unsaturated alcohol hydrogenation yielding saturated alcohols is established acs.orgescholarship.org. The selectivity of this hydrogenation can be influenced by factors such as catalyst type and nanoparticle size. For instance, studies on the catalytic hydrogenation of unsaturated alcohols have shown that turnover frequencies (TOFs) for monosubstituted unsaturated alcohols increase with decreasing average nanoparticle size of the catalyst, while multisubstituted unsaturated alcohols exhibit the opposite trend acs.org. The hydrogenation of beta-methallyl alcohol (this compound) can be complicated by substantial isomerization acs.org.

It is also noted that this compound can undergo rearrangement catalyzed by strong mineral acids to form isobutyraldehyde (B47883) wikipedia.org. Isobutyraldehyde can subsequently be hydrogenated to produce isobutanol wikipedia.org. This represents an indirect route to a saturated alcohol product derived from this compound.

Cross-Coupling Reactions

This compound and its derivatives can participate in various cross-coupling reactions, forming new carbon-carbon bonds.

Deacylative Allylation Mechanisms with Allylic Alcohols

Deacylative allylation is a method for the allylic alkylation of carbon nucleophiles using allylic alcohols, including this compound, catalyzed by palladium complexes nih.govorganic-chemistry.orgacs.orgua.es. This process involves an in situ retro-Claisen activation of an allylic alcohol and a ketone pronucleophile, generating an allylic acetate or carbonate and a carbanion nih.govorganic-chemistry.orgacs.orgua.es. These reactive intermediates then undergo catalytic coupling in the presence of palladium to form a new carbon-carbon bond nih.govorganic-chemistry.orgacs.orgua.es.

The mechanism involves the transfer of an acyl group, which activates the allylic alcohol towards reaction with Pd(0) catalysts nih.gov. The retro-Claisen cleavage is induced by the allylic alkoxide, forming the carbon nucleophile and the allylic acetate or carbonate, which can then generate the π-allylpalladium intermediate ua.es. This approach allows for the direct coupling of readily available allylic alcohols nih.govorganic-chemistry.orgacs.org.

Catalytic Allylic Alkylation with Palladium Catalysts

Palladium-catalyzed allylic alkylation is a versatile reaction that can utilize allylic alcohols as coupling partners ua.esnih.govjst.go.jpchinesechemsoc.orgrsc.orgchinesechemsoc.orgku.edu. Allylic alcohols are generally considered less reactive precursors for the formation of Pd-π-allyl species due to the poor leaving group ability of the hydroxyl group chinesechemsoc.org. However, their activation can be achieved through the action of acidic species or additives such as boronic acid or trialkyl boranes jst.go.jpchinesechemsoc.orgrsc.orgchinesechemsoc.org.

The reaction typically involves the formation of a π-allylpalladium complex nih.govchinesechemsoc.orgchinesechemsoc.org. This complex can then react with a nucleophile, such as a carbon nucleophile derived from a ketone or other suitable species, to form the alkylated product nih.govchinesechemsoc.org. Heterogeneous palladium complex catalysts supported on materials like aluminum-doped mesoporous silica (B1680970) have shown enhanced activity in allylation with allylic alcohols, attributed to the concerted activation of the allylic alcohol by both Lewis acid sites (Al) and silanol (B1196071) groups on the support rsc.org.

Cross-Metathesis of Methallyl Halides

Cross-metathesis (CM) is a powerful reaction for the formation of new carbon-carbon double bonds through the redistribution of alkene fragments. The cross-metathesis of methallyl halides, derivatives of this compound, has been investigated as a synthetic tool for incorporating methallyl halide moieties into organic molecules, producing trisubstituted alkenes frontiersin.orgfrontiersin.orgnih.govnih.gov. Despite its potential, this methodology has been noted as being relatively poorly investigated frontiersin.orgfrontiersin.orgnih.gov.

Ruthenium-Based Catalysts in Cross-Metathesis (e.g., Grubbs Catalysts)

Ruthenium-based catalysts, particularly those from the Grubbs catalyst family, are commonly employed in olefin metathesis reactions, including the cross-metathesis of methallyl halides frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netbenchchem.comresearchgate.net. Studies have investigated the efficacy of various ruthenium complexes, such as Grubbs catalyst (first generation), Grubbs second-generation catalyst, Hoveyda-Grubbs second-generation catalyst, and Stewart-Grubbs catalyst, in the cross-metathesis of methallyl chloride or bromide with different olefins frontiersin.orgfrontiersin.orgnih.govnih.gov.

Research indicates that the performance of these catalysts can vary significantly depending on the specific reaction partners and conditions. For example, in the cross-metathesis of methallyl chloride or bromide with a model substrate bearing a benzyl (B1604629) ether group, the Grubbs catalyst and Grubbs second-generation catalyst did not promote the reaction effectively frontiersin.orgfrontiersin.orgnih.govnih.gov. In contrast, the Hoveyda-Grubbs second-generation catalyst and the Stewart-Grubbs catalyst afforded the corresponding products in moderate to good yields with moderate E/Z selectivity frontiersin.orgfrontiersin.orgnih.govnih.gov. The Stewart-Grubbs catalyst, in particular, has demonstrated superiority over other catalysts in many instances of methallyl halide cross-metathesis and has shown tolerance towards various functional groups, including nitrogen-containing moieties frontiersin.orgfrontiersin.orgnih.govnih.govbenchchem.com.

Excess amounts of methallyl chloride were sometimes required to minimize homocoupling of the other olefin partner and ensure complete conversion frontiersin.orgnih.gov. The choice of solvent also influences the reaction outcome, affecting both yield and E/Z selectivity frontiersin.orgnih.gov. For instance, the cross-metathesis of methallyl chloride with a model olefin catalyzed by the Stewart-Grubbs catalyst showed the highest E/Z selectivity in benzene (B151609) and the highest yield in toluene (B28343) frontiersin.orgnih.gov.

The cross-metathesis of methallyl bromide generally proceeds less effectively compared to methallyl chloride under various conditions frontiersin.orgnih.gov.

The mechanism of ruthenium-catalyzed olefin metathesis, including cross-metathesis with methallyl halides, typically proceeds through a generally accepted metallacarbene mechanism involving [2+2] cycloaddition and cycloreversion steps d-nb.infoorganic-chemistry.org.

Representative Data for Cross-Metathesis of Methallyl Halides

Based on reported studies, catalyst performance and solvent can impact the yield and selectivity in the cross-metathesis of methallyl halides. The following table illustrates typical outcomes with different ruthenium catalysts and solvents using a model olefin (e.g., bearing a benzyl ether group) and methallyl chloride. frontiersin.orgnih.gov

CatalystSolventYield (%)E/Z Selectivity
Grubbs Catalyst (I)CH₂Cl₂Poor-
Grubbs Second-Generation Catalyst (II)CH₂Cl₂Poor-
Hoveyda-Grubbs Second-Generation Catalyst (III)CH₂Cl₂GoodModerate
Stewart-Grubbs Catalyst (IV)CH₂Cl₂GoodModerate
Stewart-Grubbs Catalyst (IV)BenzeneGoodHighest
Stewart-Grubbs Catalyst (IV)TolueneGoodGood

Note: Yields and selectivities are approximate and can vary based on specific reaction conditions and substrates. frontiersin.orgnih.gov

Cross-metathesis of methallyl halides has been successfully applied in the formal total synthesis of natural products, demonstrating its utility in complex molecule synthesis frontiersin.orgfrontiersin.orgnih.gov.

Dimerization and Self-Reactions

The dimerization of this compound, particularly in the presence of a base like potassium hydroxide (B78521), can lead to the formation of lactols. rsc.orgresearchgate.net This self-reaction is a complex process that can involve multiple mechanistic pathways.

Ene Reaction Mechanisms in this compound Dimerization

The dimerization of this compound can be rationalized, in part, through a stepwise ene reaction mechanism. rsc.orgresearchgate.net In this context, an ene reaction involves a reaction between an alkene with an allylic hydrogen (the "ene") and a compound containing a multiple bond (the "enophile"). rice.edu For this compound, the potassium alkoxide of this compound can act as the "ene" component. rsc.orgresearchgate.net

Studies suggest that the ene reaction in this compound dimerization may exhibit unusual asynchronicity. rsc.orgresearchgate.net Unlike the classical concerted ene reaction where carbon-carbon bond formation typically precedes proton transfer, the dimerization of this compound's potassium alkoxide appears to involve a stepwise process where hydride transfer occurs before the formation of the carbon-carbon bond. rsc.orgresearchgate.net This is supported by computational studies which predict that for reactions involving allylic alkoxide anions and certain enophiles, a stepwise mechanism with initial hydride transfer is favored. researchgate.netresearchgate.net

Hydride Transfer Mechanisms in Dimerization

Hydride transfer mechanisms play a significant role in the dimerization of this compound, particularly within the proposed stepwise ene reaction pathway. rsc.orgresearchgate.net In this mechanism, a hydride ion is transferred from the allylic carbon of one this compound alkoxide molecule to the enophilic carbon of another. rsc.orgresearchgate.net This transfer precedes the formation of a new carbon-carbon bond, leading to the dimeric products, primarily lactols. rsc.orgresearchgate.net This contrasts with the more commonly observed concerted ene reactions. researchgate.net The dimerization in the presence of potassium hydroxide yields a mixture of lactols, which can subsequently be oxidized to lactones. researchgate.net

Cyclopropanation Reactions

This compound can participate in cyclopropanation reactions, which involve the addition of a carbene or carbenoid species across its carbon-carbon double bond to form a cyclopropane (B1198618) ring. nih.govharvard.edu

Rh(III)-Catalyzed C-H Activation-Initiated Cyclopropanation

A significant method for the cyclopropanation of allylic alcohols, including this compound, involves Rh(III)-catalyzed C-H activation initiated by N-enoxyphthalimides. nih.govfigshare.comresearchgate.netorganic-chemistry.org This reaction represents a directed diastereoselective [2+1] annulation. nih.govfigshare.comresearchgate.net In this process, the N-enoxyphthalimide serves multiple roles: directing C-H activation, oxidizing Rh(III), and, in conjunction with the allylic alcohol, directing the cyclopropanation to control diastereoselectivity. nih.govfigshare.comresearchgate.netorganic-chemistry.org Allylic alcohols have demonstrated high reactivity as olefin coupling partners in this directed cyclopropanation, providing access to cyclopropane products that may be difficult to synthesize by other means. nih.govfigshare.com The mechanism is hypothesized to involve concerted metalation-deprotonation (CMD) for C-H activation, followed by the formation of a Rh-carbenoid intermediate, which then undergoes intramolecular cyclopropanation. nih.gov

Regioselectivity and Diastereoselectivity in Cyclopropane Formation

The Rh(III)-catalyzed cyclopropanation of this compound exhibits both regioselectivity and diastereoselectivity. nih.gov Regioselectivity refers to the preference for the formation of one structural isomer over others. In the case of this compound, the reaction selectively forms a substituted cyclopropyl (B3062369) ketone. nih.gov Diastereoselectivity refers to the preferential formation of one diastereomer over another. For this compound, this cyclopropanation protocol has been shown to yield cyclopropane products with a specific diastereomeric ratio (d.r.). For example, in one study, this compound provided the cyclopropane product with a 7.0:1 d.r. nih.gov The diastereoselectivity is believed to arise from an intermediate generated by a ring-opening acylation of the allylic alcohol, with the Rh-carbenoid being delivered to the alkene on the same face as the pendent oxygen atom. nih.gov

Data regarding the yield and diastereoselectivity for the cyclopropanation of this compound and other allylic alcohols using the Rh(III)-catalyzed method are presented in the table below.

Allylic AlcoholYield (%)Diastereomeric Ratio (d.r.)
trans-1,2-disubstituted primary allylic alcohol81>20:1
cis-1,2-disubstituted primary allylic alcohol62>20:1
Crotyl alcohol81Excellent
This compound627.0:1
Prenyl alcohol82>20:1
Geraniol55Good (Excellent regioselectivity)

Isomerization Studies

This compound can undergo isomerization reactions. For instance, methallyl ethers, derived from this compound, have been shown to undergo isomerization to 2-methylpropenyl ethers under certain conditions. acs.orgresearchgate.net This isomerization can be followed by hydrolysis to yield the corresponding free alcohols and isobutyraldehyde. acs.orgresearchgate.net Studies on the isomerization of related allylic systems, such as allylic alcohols to aldehydes, also provide context for understanding potential isomerization pathways for this compound. researchgate.net

Isomerization to Corresponding Aldehydes

The isomerization of this compound results in the formation of isobutyraldehyde (2-methylpropanal), which is an aldehyde isomeric with n-butyraldehyde. wikipedia.orgfishersci.ca This rearrangement involves the migration of the double bond and a hydrogen atom. Strong mineral acids can catalyze the rearrangement of this compound to isobutyraldehyde. wikipedia.org Additionally, the isomerization of 2-methylallyl ethers, which are related compounds, can lead to the formation of isobutyraldehyde upon hydrolysis. acs.org

Research has explored the dimerization of this compound in the presence of a base like potassium hydroxide. This process was found to produce lactols, and a gas chromatographic examination of the early stages of this reaction revealed the presence of methacrolein (B123484), isobutyraldehyde, and isobutyl alcohol. The formation of isobutyraldehyde in this context is understood to occur via the isomerization of the allylic alkoxide anion of this compound followed by protonation. researchgate.net

Catalytic Isomerization over Metal Oxide-Supported Catalysts (e.g., Au/NiO)

Catalytic isomerization is a significant route for converting allylic alcohols, including this compound, into saturated carbonyl compounds. mdpi.comfrontiersin.org Various transition metal complexes and supported metal catalysts have been investigated for this transformation. mdpi.comacademie-sciences.fruni-rostock.denih.gov

Studies have specifically investigated the isomerization of allylic alcohols over Au/NiO catalysts. researchgate.netresearchgate.net These catalysts have shown the ability to produce corresponding aldehydes with high selectivities. researchgate.netresearchgate.net While the precise mechanism for the isomerization of allylic alcohols over Au/NiO catalysts has been a subject of investigation, theoretical studies using density functional theory (DFT) calculations have provided insights. researchgate.netresearchgate.net

Research on the reductive amination of benzyl alcohol with isopropylamine (B41738) over Au/NiO catalysts indicated a synergistic effect between Au and NiO, with both acting as active sites for dehydrogenation. mdpi.com Although this study focused on a different reaction, it highlights the catalytic activity of Au/NiO systems. mdpi.com

Another study on the hydrogenation of unsaturated alcohols over palladium nanoparticles supported on alumina (B75360) observed substantial isomerization of beta-methallyl alcohol, which complicated comparisons of hydrogenation rates. This suggests that supported metal nanoparticles, including palladium on metal oxides like alumina, can catalyze the isomerization of this compound. acs.org

Mechanistic Insights into Protonation and Active Sites

Mechanistic studies, particularly theoretical investigations using DFT calculations, have been conducted to understand the isomerization of allylic alcohols over Au/NiO catalysts. These studies suggest that the presence of an open base site on the catalyst is crucial for the isomerization process. researchgate.netresearchgate.net

According to these theoretical calculations, the rate-determining step in the isomerization of allylic alcohols over Au/NiO catalysts is the protonation of the β-carbon of the substrate. researchgate.netresearchgate.net This implies that the interaction between the allylic alcohol and basic sites on the catalyst surface, followed by a proton transfer event, plays a critical role in facilitating the isomerization to the corresponding aldehyde. researchgate.netresearchgate.net

Polymerization and Copolymerization of Methallyl Alcohol

Homopolymerization Studies

Direct homopolymerization of methallyl alcohol has been reported as challenging or not previously reported in the literature researchgate.netgoogle.comnih.gov. Early studies explored the polymerization of this compound under specific conditions. Polymerization in the presence of oxygen at elevated temperatures was reported to yield complex polyhydric alcohols researchgate.net. Another approach involved irradiation with ultraviolet light, which resulted in a highly viscous liquid polymer. google.com Additionally, using catalysts in conjunction with heat yielded lower molecular weight polymers compared to those obtained with ultraviolet light. google.com Catalysts such as benzoyl peroxide, perchloric acid, β-naphthalenesulfonic acid, sodium bisulfate, and zinc chloride were investigated, with perchloric acid yielding polymers with slightly higher refractive indices compared to other catalysts google.com. Despite these explorations, detailed studies providing comprehensive data on the direct homopolymerization of this compound are limited in the available literature researchgate.netgoogle.comnih.gov.

Challenges in Direct Homopolymerization of this compound

The challenges associated with the direct homopolymerization of this compound are significant. Literature indicates that this compound has not been widely reported to undergo direct homopolymerization researchgate.netgoogle.comnih.gov. This difficulty can be attributed to the structure of this compound, which may favor side reactions or chain transfer events over effective chain propagation during polymerization. The presence of the allylic hydrogen atoms is known to lead to degradative chain transfer in radical polymerization, resulting in low molecular weight oligomers or highly branched/cross-linked structures for allyl monomers. While this compound is a substituted allyl alcohol, similar challenges related to chain transfer could contribute to the difficulties observed in its direct homopolymerization.

Copolymerization with Other Monomers

This compound can be copolymerized with other monomers to yield polymers with diverse properties. Copolymerization offers a route to incorporate this compound units into polymer chains, thereby leveraging its functional groups for potential post-polymerization modifications or to impart specific characteristics to the resulting copolymer.

Copolymerization with Vinyl Acetate (B1210297)

Copolymerization of this compound with vinyl acetate has been mentioned as a possibility for creating various copolymers. Copolymers of polyoxyalkylene ethers of this compound with vinyl esters, including vinyl acetate, have been utilized as demulsifiers for water-containing crude oil. However, detailed research findings specifically on the direct copolymerization of this compound monomer with vinyl acetate monomer, including comprehensive data on synthesis and properties, were not extensively found in the examined literature.

Copolymerization with Methyl Methacrylate (B99206) (MMA)

Copolymerization involving this compound and methyl methacrylate (MMA) has been explored, particularly through indirect methods researchgate.netgoogle.com. While direct copolymerization of this compound with other monomers, including MMA, has been stated as not widely reported researchgate.netgoogle.com, an indirect synthesis route has been successfully developed.

An indirect method for synthesizing copolymers containing methyl methacrylate and this compound units involves the controllable partial hydrogenation of poly(methyl methacrylate) (PMMA) researchgate.netgoogle.com. This process leads to the formation of poly(methyl methacrylate–this compound) (P(MMA–MAA)) copolymers researchgate.netgoogle.com. This method represents the first reported synthesis of such copolymers researchgate.netgoogle.com. The partial hydrogenation of PMMA introduces hydroxyl groups into the polymer backbone, effectively creating this compound units within the PMMA chain researchgate.netgoogle.com.

The properties of P(MMA–MAA) copolymers synthesized via the indirect hydrogenation method are influenced by the monomer molar ratios, specifically the content of this compound units introduced into the PMMA chain researchgate.netgoogle.com. The presence of the hydroxyl groups from the this compound units leads to the formation of hydrogen bonds between the hydroxyl and ester groups within the copolymer researchgate.netgoogle.com. This hydrogen bonding is responsible for observed enhancements in the glass transition temperature and Young's modulus of the copolymer compared to PMMA researchgate.netgoogle.com.

The permittivity of P(MMA–MAA) is observed to increase at low this compound content but decreases rapidly as more this compound is introduced researchgate.netgoogle.com. The breakdown strength (Eb) of P(MMA–MAA) copolymers is significantly improved. For instance, PMMA has a breakdown strength of approximately 400 MV m−1, while P(MMA–MAA) with 19 mol% this compound units exhibits a breakdown strength exceeding 550 MV m−1 researchgate.netgoogle.com. The discharged energy density (Ue) is also enhanced, with a reported highest value of 13 J cm−3 at an electric field of 550 MV m−1 for P(MMA–MAA) containing 19 mol% this compound units researchgate.netgoogle.com. This value is significantly higher than that of PMMA researchgate.netgoogle.com. Furthermore, the energy loss (Ul) of these copolymers is maintained at a relatively low level, close to that of biaxially oriented polypropylene (B1209903) (BOPP) researchgate.netgoogle.com.

The properties of P(MMA-MAA) copolymers with varying this compound content are summarized in the following table based on reported research findings:

PropertyPMMA (0 mol% MAA)P(MMA-MAA) (19 mol% MAA)Notes
Glass Transition Temperature (Tg)-IncreasedDue to H-bonding researchgate.netgoogle.com
Young's Modulus-EnhancedDue to H-bonding researchgate.netgoogle.com
Permittivity-Increased (low MAA)Decreases with increasing MAA content researchgate.netgoogle.com
Breakdown Strength (Eb)~400 MV m−1>550 MV m−1Significant improvement researchgate.netgoogle.com
Discharged Energy Density (Ue)Lower13 J cm−3 (at 550 MV m−1)50% higher than PMMA researchgate.netgoogle.com
Energy Loss (Ul)-~8% (at 550 MV m−1)Close to BOPP researchgate.netgoogle.com

Note: Specific values for Tg and Young's Modulus for PMMA and P(MMA-MAA) at different MAA contents were not provided in the snippets, only the qualitative change.

The ability to tune the properties of P(MMA-MAA) copolymers by controlling the this compound content highlights the potential of this indirect copolymerization method for developing materials with tailored characteristics, particularly for applications requiring enhanced dielectric properties researchgate.netgoogle.com.

Copolymerization with Acrylonitrile (B1666552)

This compound can be copolymerized with monomers such as acrylonitrile smolecule.com. Studies have investigated the free radical induced copolymerization of monomers like acrylonitrile with other unsaturated alcohols, evaluating monomer reactivity ratios pjsir.org. Research into the copolymerization of acrylonitrile with other monomers containing hydroxyl groups has also been conducted, characterizing the resulting copolymers and determining reactivity ratios researchgate.net. Additives can influence the copolymerization kinetics of acrylonitrile scribd.com.

Copolymerization with Styrene-Allyl Alcohol Copolymers

While direct information on the copolymerization of this compound specifically with styrene-allyl alcohol copolymers was not extensively found in the search results based on the provided references, research exists on the copolymerization of methacrolein (B123484) (a related compound) with styrene (B11656) researchgate.net. Additionally, studies have examined the copolymerization of acrylonitrile with allyl alcohol, determining monomer reactivity ratios pjsir.org. Styrene-allyl alcohol copolymers themselves are utilized in various applications, and the introduction of this compound could potentially modify their properties, though specific studies on this copolymerization were not detailed within the search scope.

Copolymerization with Poly(vinyl alcohol) (PVA)

Blending this compound with poly(vinyl alcohol) (PVA) can lead to materials with modified properties smolecule.com. PVA is a water-soluble synthetic polymer with applications in various fields, including medical applications sarchemlabs.comdergipark.org.trmdpi.com. It is prepared by the hydrolysis of polyvinyl acetate (PVAc) sarchemlabs.com. Studies have explored the preparation of PVA-based blend films through heterogeneous saponification methods mdpi.comnih.gov. For instance, PVA/poly(methyl methacrylate–this compound) blend films have been prepared from PVAc/poly(methyl methacrylate) blend films via heterogeneous saponification mdpi.comnih.gov. This process can lead to blend films with tunable hydrophobic-hydrophilic properties and improved surface characteristics mdpi.com.

Preparation of Heterogeneous Polymer Blend Films

Heterogeneous polymer blend films incorporating this compound derivatives can be prepared through methods like saponification. A method for preparing PVA/poly(methyl methacrylate–this compound) blend films from PVAc/poly(methyl methacrylate) blend films using heterogeneous saponification in a heterogeneous medium has been reported mdpi.comnih.gov. This process involves the conversion of PVAc to PVA and the formation of poly(methyl methacrylate–this compound) mdpi.com. Characterization techniques such as optical microscopy (OM), atomic force microscopy (AFM), X-ray diffractometer (XRD), Fourier transform infrared (FTIR) spectroscopy, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) are used to analyze the surface morphology and characteristics of these films mdpi.comnih.gov. These blend films can exhibit increased surface roughness and improved thermal properties compared to unsaponified films nih.gov.

Synthesis of Macromonomers and Polymeric Ethers

This compound is utilized in the synthesis of various derivatives, including macromonomers and polymeric ethers.

Methallyl Polyoxyethylene Ether Synthesis

This compound and ethylene (B1197577) oxide are used as raw materials to synthesize this compound polyoxyethylene ether (also known as HPEG) made-in-china.comalfa-chemical.com. This synthesis typically occurs under the effect of a basic catalyst, with this compound acting as an initiator for the ethoxylation of ethylene oxide google.com. This compound polyoxyethylene ether is easily soluble in water and various organic solvents and is an important raw material for the synthesis of polycarboxylic acid superplasticizers made-in-china.com. The structural formula of methallyl polyoxyethylene ether involves a methallyl group attached to a polyoxyethylene chain google.com. The number of repeating oxyethylene units can vary google.com.

Polymer Microstructure and Architecture

Formation of Hydrogen Bonds in Copolymers

The hydroxyl (-OH) groups present in this compound units within a copolymer can readily form hydrogen bonds researchgate.net. These hydrogen bonds can occur between the hydroxyl groups themselves or between hydroxyl groups and other polar functional groups present in the copolymer or blend, such as ester or carbonyl groups researchgate.netresearchgate.net. The formation of hydrogen bonds can have a notable impact on the properties of the copolymer, including an increase in glass transition temperature and Young's modulus researchgate.net. For instance, in poly(methyl methacrylate–this compound) (P(MMA–MAA)) copolymers, the introduction of -OH groups leads to the formation of hydrogen bonds between the -OH and ester groups, contributing to enhanced thermal and mechanical properties researchgate.netrsc.org. The strength and extent of hydrogen bonding are influenced by factors such as temperature and the concentration of hydrogen-bonding groups researchgate.netresearchgate.net.

Effect of Functional Groups on Polymer Properties

The functional groups introduced by this compound into a polymer chain, primarily the hydroxyl group, play a crucial role in determining the polymer's properties numberanalytics.commsesupplies.com. Hydroxyl groups are known to increase the hydrophilicity of polymers, improving their solubility in water and polar solvents numberanalytics.commsesupplies.com. They also enable further chemical modifications, such as esterification or etherification reactions, which can alter the mechanical properties and degradation behavior of the polymer structure numberanalytics.commsesupplies.com. In the case of P(MMA–MAA) copolymers, the hydroxyl groups influence not only the glass transition temperature and modulus through hydrogen bonding but also affect the dielectric properties researchgate.netrsc.org. The permittivity of P(MMA–MAA) is observed to increase at low this compound content but decreases as more this compound is introduced researchgate.netrsc.org. The presence of these functional groups can be leveraged to tailor polymers for specific applications, such as in high pulse energy storage capacitors, where the introduction of -OH groups in P(MMA–MAA) copolymers led to a significant improvement in breakdown strength and discharged energy density researchgate.netrsc.org.

Derivatives and Functionalized Methallyl Alcohol Compounds

Synthesis of Metal Methalloxides

Metal methalloxides, compounds containing a metal-oxygen bond where the organic group is derived from methallyl alcohol, can be synthesized through various methods. These compounds are analogous to metal alkoxides but incorporate the unsaturation of the methallyl group.

Alcohol Interchange Techniques

Alcohol interchange, also known as alcoholysis or transesterification, is a common method for preparing metal alkoxides, including metal methalloxides. This technique involves reacting a metal alkoxide with a different alcohol, leading to the exchange of alkoxy groups. For the synthesis of metal methalloxides, a metal alkoxide (such as a metal isopropoxide or ethoxide) is reacted with this compound. The reaction is typically driven to completion by removing the lower boiling alcohol (e.g., isopropanol (B130326) or ethanol) azeotropically from the reaction mixture. Metal derivatives of β-methallyl alcohol with general formulae such as M[OCH₂C(CH₃)=CH₂]n (where M can be B, Al, Ge, Ti, Nb, Ta, or Sn) have been synthesized using this technique. niscpr.res.in

Reaction with Metal Halides (e.g., Germanium Tetrachloride)

Metal methalloxides can also be synthesized by the reaction of metal halides with this compound. This reaction often requires the presence of a hydrogen halide acceptor, such as dry ammonia, to neutralize the hydrogen halide generated during the reaction. For instance, germanium tetra-β-methalloxide can be synthesized by reacting germanium tetrachloride with β-methallyl alcohol in the presence of dry ammonia. niscpr.res.in Germanium tetrachloride is a colorless liquid that hydrolyzes in water and is soluble in ethanol (B145695) and ether. chemicalbook.com

Reactions with Boric Oxide

Boron tri-β-methalloxide can be prepared by heating boric oxide with β-methallyl alcohol. This reaction typically involves the azeotropic removal of water that is liberated during the process, often by refluxing in a solvent like dry benzene (B151609). niscpr.res.in Boron oxide can react readily with alcohols to yield alkyl borates, and this reaction can be used in the preparation of esters. cdnsciencepub.com

Synthesis of Silicon-Containing Derivatives

This compound can be incorporated into silicon-containing compounds, leading to the formation of silyl (B83357) ethers and other organosilicon derivatives. These compounds are of interest in various chemical applications, including the development of new materials and in organic synthesis.

Synthesis of 2-Methylallyloxytrimethylsilane

2-Methylallyloxytrimethylsilane is an example of a silicon-containing derivative of this compound. This compound can be synthesized through reactions that involve the silylation of this compound. While specific detailed procedures for the synthesis of 2-methylallyloxytrimethylsilane from this compound are not extensively detailed in the provided search results, the synthesis of silyl ethers generally involves the reaction of an alcohol with a silyl halide or a related silylating agent. For instance, the synthesis of silicon-containing nitrogen heterocycles has involved silylation steps. nih.gov FT-IR and ¹H NMR spectroscopy have been used to characterize 2-methylallyloxytrimethylsilane. researchgate.netresearchgate.net

Allylic Halide Derivatives in Organic Synthesis

This compound can be converted into its corresponding allylic halide derivatives, such as methallyl chloride or methallyl bromide. These allylic halides are valuable intermediates in organic synthesis due to the reactivity of the allylic halide functionality. Methallyl chloride can be prepared by the reaction of this compound with hydrogen chloride. cymitquimica.com Allylic halides derived from this compound can participate in various reactions, including cross-coupling reactions and allylation reactions. For example, methallyl halide moieties can be introduced into organic molecules via cross-metathesis reactions. frontiersin.org Palladium-catalyzed allylation of N-tert-butanesulfinyl imines with allylic alcohols, including this compound, has been reported, yielding homoallylamine derivatives. rsc.orgrsc.org These reactions highlight the utility of this compound derivatives in forming carbon-carbon bonds and constructing more complex organic structures.

Functionalized Methallyl Halides

The synthesis of functionalized methallyl halides can be achieved through various methods. One notable approach involves the cross-metathesis (CM) of methallyl halides with functionalized olefins. Research has investigated the use of different ruthenium-based catalysts for this transformation, including Grubbs catalyst, Grubbs second-generation catalyst, Hoveyda-Grubbs second-generation catalyst, and Stewart–Grubbs catalyst. frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov Studies have shown that the Hoveyda–Grubbs second-generation catalyst and the Stewart–Grubbs catalyst are effective in promoting this reaction, yielding products with moderate to good yields and moderate E/Z selectivity. frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov The Stewart–Grubbs catalyst (IV) has demonstrated superiority over the Hoveyda–Grubbs second-generation catalyst (III) in most methallyl halide CM instances. frontiersin.orgnih.govfrontiersin.org

Various functional groups, including nitrogen-containing groups like phthalimide, carbamate (B1207046), and nitrile, have been shown to tolerate the CM of methallyl halides when using the Stewart–Grubbs catalyst. frontiersin.orgnih.gov Specifically, the CM of methallyl chloride with olefins bearing carbamate and nitrile groups was successful, although the corresponding reactions with methallyl bromide were not, likely due to the instability of the resulting functionalized methallyl bromides. frontiersin.orgnih.gov Methallyl chloride CM reactions generally exhibit higher yields and E/Z selectivity compared to their methallyl bromide counterparts when reacted with certain substrates. frontiersin.orgnih.gov

The cross-metathesis of methallyl bromide with specific substrates, such as a ketone and a silyl ether, has been reported to afford functionalized methallyl bromides with poor E/Z selectivity. frontiersin.orgnih.gov Despite this, the CM of methallyl bromide has been successfully employed in the incorporation of a methallyl bromide moiety into functionalized olefins, representing a significant advancement in this area. researchgate.net

Functionalized methallyl halides have found application in the formal total synthesis of natural products. For instance, methallyl halide CM has been successfully utilized in the formal total synthesis of (–)-presphaerene, where it facilitated the efficient preparation of a key cyclopentanecarboxylate (B8599756) intermediate in three steps. frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov This highlights the practical utility of this methodology for incorporating methallyl halide groups into complex molecules.

Another method for introducing the methallyl halide moiety into organic molecules involves the alkylation of suitable precursors with methallyl halides. For example, the alkylation of an oxazinone with methallyl bromide has been used in the synthesis of thrombin inhibitors. orgsyn.org Sequential alkylation of Hagemann's ester with methallyl chloride has also been studied as an approach to the synthesis of trisporic acids. oregonstate.edu Additionally, the alkylation of 4-methylquinolin-2(1H)-one with methallyl chloride has been shown to yield a mixture of regioisomers, specifically 1-methallyl-4-methylquinolin-2(1H)-one and 2-methallyloxy-4-methylquinoline. osi.lv These derivatives can undergo halocyclization reactions to form dihydrooxazolo[3,2-a]-quinolinium systems. osi.lv

Functionalized methallyl iodides have also been employed in organic synthesis. For instance, a TMS-substituted methallyl iodide reagent was used in a formal oxidative [3+2] cycloaddition reaction with an enamine derivative, leading to precursors of natural products fluvirosaones A and B. researchgate.net

The reactivity of methallyl halides as alkylating agents is also utilized in the synthesis of various chemicals, including pharmaceuticals, pesticides, and specialty chemicals. multichemindia.com Methallyl chloride, for example, provides an allyl group that can be further modified to create more complex molecules. multichemindia.com It is also used in polymer production. multichemindia.com

Here is a table summarizing some research findings on the cross-metathesis of methallyl halides:

SubstrateMethallyl HalideCatalystYield (%)E/Z SelectivityReference
Olefins bearing nitrogen functional groups (e.g., phthalimide, carbamate, nitrile)Methallyl chlorideStewart–Grubbs (IV)Moderate to GoodModerate frontiersin.orgnih.gov
Olefin bearing N,N-dimethyl amide groupMethallyl halideStewart–Grubbs (IV)EfficientNot specified frontiersin.orgnih.gov
Commercially or readily available substrates (4a–h)Methallyl chlorideStewart–Grubbs (IV)HigherHigher frontiersin.orgnih.gov
Commercially or readily available substrates (4a–h)Methallyl bromideStewart–Grubbs (IV)LowerLower frontiersin.orgnih.gov
Ketone (4d)Methallyl bromideStewart–Grubbs (IV)ModeratePoor frontiersin.orgnih.gov
Silyl ether (4f)Methallyl bromideStewart–Grubbs (IV)ModeratePoor frontiersin.orgnih.gov
ω-bromoester (12)Methallyl bromideStewart–Grubbs (IV)70~3:1 frontiersin.orgnih.gov

This table illustrates the varying outcomes based on the specific methallyl halide and substrate used in cross-metathesis reactions catalyzed by the Stewart–Grubbs catalyst.

Further research has explored the use of methallyl bromide in allylation reactions of iodocyclopropyl alcohols, furnishing disubstituted cyclopropanes in good yields and with high stereoselectivity. orgsyn.org

The synthesis of methallyl isothiocyanate, another functionalized methallyl compound, can be achieved by reacting methallyl chloride with an alkali metal thiocyanate (B1210189) or ammonium (B1175870) thiocyanate. thieme-connect.com

Advanced Applications in Materials Science and Engineering

Dielectric Polymers and Energy Storage Applications

Polymer dielectrics are increasingly important for electrical energy storage due to their flexibility, corrosion resistance, light weight, and high operating voltages nih.gov. However, many traditional polymer dielectrics have low energy densities, limiting their use in advanced electronics and power systems nih.gov. Research has explored various strategies to enhance the energy storage capabilities of polymer dielectrics, including molecular structure design, polymer blends, and layered structures nih.gov.

Poly(methyl methacrylate-methallyl alcohol) for High Pulse Energy Storage Capacitors

Poly(methyl methacrylate-methallyl alcohol) (P(MMA-MAA)) copolymers have been investigated for their potential in high pulse energy storage capacitors. Methallyl alcohol itself has not been reported to undergo homopolymerization or direct copolymerization with other monomers researchgate.netrsc.org. However, P(MMA-MAA) copolymers have been synthesized through an indirect method involving the partial hydrogenation of poly(methyl methacrylate) (PMMA) researchgate.netrsc.org. The introduction of hydroxyl (-OH) groups from the this compound units into the PMMA structure leads to the formation of hydrogen bonds between the hydroxyl and ester groups researchgate.netrsc.org. This hydrogen bonding contributes to enhanced glass transition temperature and Young's modulus in the copolymer researchgate.netrsc.org.

Studies have shown that P(MMA-MAA) copolymer dielectric films exhibit promising energy storage properties. A maximum discharged energy density of 13 J cm⁻³ has been achieved at an electric field of 550 MV m⁻¹ researchgate.netrsc.org. This value is reported to be 2–3 times larger than that of biaxially oriented polypropylene (B1209903) (BOPP), a common dielectric film, and 50% higher than that of pure PMMA researchgate.netrsc.org.

Correlation of Copolymer Composition with Dielectric Permittivity and Breakdown Strength

The composition of P(MMA-MAA) copolymers significantly influences their dielectric properties, specifically permittivity and breakdown strength. The permittivity of P(MMA-MAA) is observed to increase at low this compound (MAA) content researchgate.netrsc.org. However, as the concentration of MAA units increases, the permittivity quickly decreases researchgate.netrsc.org.

The breakdown strength (Eb) of P(MMA-MAA) copolymers is notably improved compared to pure PMMA. The breakdown strength of P(MMA-MAA) containing 19 mol% MAA units has been reported to increase significantly from approximately 400 MV m⁻¹ for PMMA to over 550 MV m⁻¹ researchgate.netrsc.org. This enhancement in breakdown strength is a crucial factor for achieving higher energy storage density in dielectric materials nih.govnih.gov.

Energy Density and Energy Loss Characteristics of Polymeric Dielectrics

The energy storage capability of a dielectric material is typically evaluated by its energy density and energy loss characteristics. The discharged energy density (Ue) represents the amount of energy that can be released from the material, while energy loss (Ul), also related to the dissipation factor, indicates the energy dissipated during the charge-discharge cycle researchgate.netrsc.orgnih.gov.

For P(MMA-MAA) copolymers, a high discharged energy density of 13 J cm⁻³ has been reported at an electric field of 550 MV m⁻¹ researchgate.netrsc.org. In addition to high energy density, the energy loss characteristics are also critical for efficient energy storage. Research indicates that the energy loss (Ul) in P(MMA-MAA) is well-maintained at about 8% at 550 MV m⁻¹, which is considered close to that of biaxially oriented polypropylene (BOPP) researchgate.netrsc.org. This combination of high energy density and relatively low energy loss highlights the potential of P(MMA-MAA) copolymers for applications in high pulse energy storage capacitors researchgate.netrsc.org.

Constructing strong hydrogen bonds in glassy dipolar polymers, such as P(MMA-MAA), may offer a promising route for designing and fabricating polymeric dielectrics with both high discharged energy density and low energy loss researchgate.net.

Coatings and Adhesives

Methacrylate-based copolymers are widely utilized in the formulation of coatings and adhesives due to their versatile properties, including good film formation and adhesion characteristics csic.esacs.org. This compound and its derivatives can play a role in these applications, either as a comonomer in copolymer synthesis or as functional additives.

Methacrylate-Based Copolymers in Film Formation and Adhesion

Methacrylate-based copolymers are synthesized by the copolymerization of alkyl methacrylates with other functional monomers to tailor their properties for various applications, including coatings and adhesives csic.es. These copolymers are known for their ability to form coherent films and provide adhesion to different substrates csic.esmdpi.com. The composition of the copolymer can be systematically adjusted to modulate properties such as adhesive capacity csic.es.

While the provided search results discuss methacrylate-based copolymers in general for film formation and adhesion csic.esacs.orgmdpi.comscitechnol.comresearchgate.net, and mention this compound as a potential hydroxyl-functional monomer in acrylic resins for coatings google.com, specific detailed research findings focusing solely on the direct role of this compound within methacrylate-based copolymers for film formation and adhesion (corresponding to citation fishersci.ca) were not explicitly found in the provided snippets. However, the general principle is that incorporating functional monomers like those with hydroxyl groups can influence the properties of the resulting copolymer, impacting its interaction with surfaces and its ability to form a cohesive film.

Functional Additives in Coatings and Adhesives

This compound can be used as a hydroxyl-functional monomer in the synthesis of resins for coatings, contributing hydroxyl groups that can participate in crosslinking reactions, for example, with isocyanates or melamines to form acrylic-urethane or acrylic-melamine coatings google.com. These hydroxyl groups are used in an amount sufficient to provide the resinous polyol with the desired hydroxyl number google.com. The concentration of the hydroxyl-functional monomer, such as this compound, typically ranges from about 2% to 60% by weight of the resinous polyol composition google.com. Allylic alcohols, including this compound, are preferred in some liquid polyol formulations as they can contribute to lower glass transition temperatures, which usually reduces the viscosity of the liquid polyol google.com.

Furthermore, specialty methacrylates, such as 2-hydroxyethyl-methacrylate-phosphate (HEMA-P), are known adhesion promoters in adhesives and coating resins evonik.com. While HEMA-P is a different compound, its function illustrates how methacrylate (B99206) derivatives with specific functional groups can act as additives to enhance adhesion evonik.com. The introduction of polar groups, for instance, can enable superior adhesion to polar surfaces like metals and glass evonik.com. Although the search results did not provide specific examples of this compound itself being used directly as a functional additive in the sense of being added in small quantities to a pre-formed coating or adhesive formulation to modify its properties (corresponding to citation researchgate.net), its role as a hydroxyl-functional monomer in the synthesis of resins used in coatings and adhesives is documented google.com. These hydroxyl groups serve as reactive sites for crosslinking, which is crucial for the final properties of the coating or adhesive.

Hydrophilic Materials and Water Resistance

The modification of polymers with this compound or its derivatives can influence their interaction with water. While the introduction of hydrophilic groups generally increases water affinity, strategic modifications and subsequent reactions can lead to improved water resistance in certain material systems.

Modification of Poly(vinyl alcohol) for Improved Water Resistance

Poly(vinyl alcohol) (PVA) is a water-soluble synthetic polymer with various applications. However, its high water sensitivity can be a limitation. Research has explored modifying PVA to enhance its water resistance. One approach involves creating blend films of PVA with copolymers containing this compound, such as poly(methyl methacrylate–this compound) (P(MMA–MAA)). These hydrophobic-hydrophilic blend films, prepared through heterogeneous saponification of poly(vinyl acetate)/poly(methyl methacrylate) (PVAc/PMMA) blend films, have shown potential for applications requiring improved water resistance mdpi.comresearchgate.netmdpi.com. The saponification process converts PVAc to PVA and PMMA to P(MMA-MAA), resulting in a blend where the P(MMA-MAA) component contributes hydrophobic characteristics. This modification can lead to increased water contact angles, indicating improved water resistance compared to pure saponified PVAc films mdpi.com.

Concrete Admixtures

This compound plays a crucial role in the production of high-performance concrete admixtures, specifically polycarboxylate superplasticizers.

Role of Methallyl Polyoxyethylene Ether in Polycarboxylate Superplasticizers

Methallyl polyoxyethylene ether (HPEG), synthesized from this compound and ethylene (B1197577) oxide, is a primary raw material for producing high-performance polycarboxylate superplasticizers zhuoxingchem.comtradekorea.comwater-reducer.commade-in-china.com. These superplasticizers are essential concrete admixtures that improve the dispersion of cement particles, allowing for a significant reduction in the water-to-cement ratio while maintaining workability. The chemical formula of HPEG is typically represented as CH₂=C(CH₃)CH₂O(CH₂CH₂O)nH, where 'n' indicates the number of repeating ethyleneoxy units zhuoxingchem.comtradekorea.comwater-reducer.commade-in-china.com. The molecular weight of HPEG can vary, with HPEG 2400 having a molecular weight of approximately 2400 g/mol zhuoxingchem.comtradekorea.comwater-reducer.commade-in-china.com. The incorporation of HPEG into polycarboxylate superplasticizers imparts a comb-like structure, which is effective in dispersing cement particles through steric repulsion tradekorea.com.

Influence on Concrete Fluidity, Slump, and Shrinkage

Polycarboxylate superplasticizers synthesized using methallyl polyoxyethylene ether (HPEG) significantly influence the properties of fresh and hardened concrete. These admixtures are known for their superior dispersing maintenance and high water-reducing ratio, which contribute to improved concrete fluidity and slump zhuoxingchem.comwater-reducer.com. A higher slump indicates greater workability, allowing concrete to be placed and compacted more easily. By enabling a lower water-to-cement ratio, these superplasticizers also contribute to increased concrete strength and durability zhuoxingchem.comwater-reducer.com. Furthermore, the use of polycarboxylate superplasticizers can lead to reduced shrinkage in hardened concrete, which is crucial for minimizing cracking and improving the long-term performance of concrete structures water-reducer.com.

Other Polymeric and Resin Applications

Beyond the aforementioned applications, this compound is utilized in the production of various other polymers and resins, leveraging its ability to participate in polymerization reactions.

Polyester (B1180765) and Copolymer Production

This compound can be used as a monomer in the production of polyesters and copolymers. For instance, it can be reacted with carboxylic acids or anhydrides to form esters that can then be incorporated into polyester chains google.com. Historically, unsaturated alcohols like this compound have been disclosed for use in preparing unsaturated polyesters by reacting their monoesters with polycarboxylic acids and polyhydric alcohols google.com. Additionally, this compound can be copolymerized with other monomers through techniques like free-radical polymerization to yield copolymers with specific properties. While directly homopolymerizing or copolymerizing this compound with some monomers can be challenging, indirect methods, such as the partial hydrogenation of existing polymers like poly(methyl methacrylate), have been explored to synthesize copolymers containing this compound units researchgate.netrsc.org. These copolymers, such as poly(methyl methacrylate–this compound) (P(MMA–MAA)), can exhibit altered properties like enhanced glass transition temperature and improved breakdown strength, making them suitable for applications like high pulse energy storage capacitors researchgate.net.

Use in Plastics and Elastomers

This compound (MAOH), a key intermediate in organic synthesis, finds significant application in the production of various polymers, including plastics and elastomers. Its molecular structure, featuring both a double bond and a hydroxyl group, allows it to participate in polymerization reactions, either through homopolymerization or copolymerization with other monomers smolecule.comguidechem.com. This reactivity enables the incorporation of this compound into polymer chains, thereby modifying and enhancing the properties of the resulting materials guidechem.com.

In the realm of plastics, this compound is utilized in the creation of synthetic resins, such as polyesters and copolymers fscichem.comjinlaichemicals.com. Its inclusion can lead to improved performance and durability of these polymer materials fscichem.com. For instance, this compound can be copolymerized with monomers like vinyl acetate (B1210297), methyl methacrylate (MMA), and acrylonitrile (B1666552) to yield copolymers with diverse characteristics smolecule.com. Methacrylate-based copolymers containing this compound units have demonstrated good adhesion and film-forming properties, making them suitable for coatings and adhesives smolecule.com.

Research has explored the incorporation of this compound into acrylic resins. These resins, often used in coatings, can benefit from the hydroxyl functionality provided by this compound, which can be incorporated more economically compared to some other hydroxyalkyl acrylates googleapis.com. Acrylic resins comprising recurring units of an allylic alcohol (including this compound), a vinyl aromatic monomer, and one or more acrylate (B77674) monomers are used in high-solids and powder coatings googleapis.com. The amount of the hydroxyl-functional monomer, such as this compound, typically ranges from about 2% to about 60% by weight of the resinous polyol composition, influencing the resin's hydroxyl number google.com.

This compound also plays a role in the production of unsaturated polyester resins (UPRs). While unsaturated diols are less commonly used in UPRs, allylic alcohols like this compound can be incorporated kompozit.org.tr. This compound can be used as a raw material in the synthesis of certain types of polymers, including polyesters fscichem.com.

In the field of elastomers, this compound is important in the production of synthetic rubber solubilityofthings.com. Its polymerization is considered vital for creating materials with desirable properties for applications such as tires and other rubber products solubilityofthings.com. This compound can react with hydrogen chloride to form methallyl chloride, which can then be used to produce polymers relevant to elastomers biosynth.comcymitquimica.com.

Copolymerization studies highlight the impact of this compound on polymer properties. For example, the synthesis of poly(methyl methacrylate–this compound) (P(MMA–MAA)) copolymers has been reported rsc.org. The introduction of hydroxyl groups from this compound units in these copolymers leads to the formation of hydrogen bonds, which can enhance the glass transition temperature (Tg) and Young's modulus of the material rsc.org. Studies on P(MMA–MAA) copolymers with varying monomer molar ratios have shown that the breakdown strength can be significantly improved with the inclusion of this compound units rsc.org.

The use of this compound in polymer synthesis often involves copolymerization with other monomers. The relative proportions of monomers can significantly influence the properties of the resulting copolymer google.com. While this compound itself does not readily homopolymerize to high molecular weights, its copolymerization with suitable monomers yields valuable polymeric materials for various applications, including films, fibers, molding compositions, and coating compositions google.com.

The synthesis of hydroxy-functional acrylic resins can involve copolymerizing an acrylate monomer with an allyl monomer, such as this compound, and a hydroxyalkyl(meth)acrylate monomer google.com. The resulting resins have a hydroxyl number typically within the range of about 20 to about 500 mg KOH/g google.com. These resins can contain varying weight percentages of recurring units derived from the acrylate monomer and the allyl monomer, influencing their final properties google.com.

This compound polyoxyethylene ether (HPEG), synthesized from this compound and ethylene oxide, is used as a raw material for polycarboxylic acid superplasticizers in the construction industry made-in-china.competronad.com. These superplasticizers are additives for concrete that improve its workability and strength made-in-china.com.

Here is a summary of some applications of this compound in plastics and elastomers:

Application AreaSpecific UseImpact on Material Properties
Plastics (General)Intermediate in the production of synthetic resins, plastics, and fibers.Contributes to desirable physical properties. smolecule.comjinlaichemicals.com
Acrylic ResinsCopolymer component in high-solids and powder coatings.Provides hydroxyl functionality for crosslinking, potentially improving adhesion and film formation. smolecule.comgoogleapis.comgoogle.com
Unsaturated Polyester ResinsRaw material for certain types of polyesters.Used in the synthesis of UPRs, potentially influencing chemical resistance and hydrolytic stability depending on formulation. fscichem.comresearchgate.net
ElastomersProduction of synthetic rubber, including materials for tires.Vital for creating materials with desirable properties for rubber products. solubilityofthings.com
CopolymersCopolymerization with monomers like MMA, vinyl acetate, acrylonitrile.Leads to copolymers with diverse properties, including enhanced adhesion, film-forming properties, and mechanical strength. smolecule.comrsc.org
Concrete AdmixturesSynthesis of this compound polyoxyethylene ether (HPEG) for superplasticizers.Improves concrete workability, strength, and durability. made-in-china.competronad.com

Mechanistic Aspects of Biological Interactions and Toxicity

Metabolic Pathways Leading to Toxic Metabolites

The toxicity of methallyl alcohol is not primarily caused by the compound itself, but rather by its metabolic conversion to a more reactive and harmful substance. This bioactivation is a critical first step in its mechanism of toxicity.

While the provided outline specifies acrolein, it is scientifically established that the metabolic oxidation of this compound (2-methyl-2-propen-1-ol) primarily yields methacrolein (B123484) (2-methylpropenal), a structurally similar α,β-unsaturated aldehyde. nih.govwikipedia.orgnih.gov This conversion is analogous to the oxidation of allyl alcohol to acrolein. researchgate.net The primary enzyme responsible for this transformation is alcohol dehydrogenase (ADH), a class of enzymes that metabolize a wide range of alcohols. nih.gov

The reaction involves the removal of hydrogen from the alcohol group of this compound, converting it into an aldehyde. This process transforms a relatively stable alcohol into a highly reactive α,β-unsaturated aldehyde. Methacrolein's reactivity is the principal driver of the subsequent cytotoxic effects. nih.govwikipedia.org Homogeneous hydrogen transfer reactions can also convert methacrolein back to this compound using a catalyst like aluminum isopropoxide. researchgate.net

Molecular Mechanisms of Cytotoxicity Attributed to Acrolein

As requested, this section details the cytotoxic mechanisms of acrolein, a potent electrophile and a major product of lipid peroxidation, which is also generated endogenously under conditions of oxidative stress. nih.govnih.gov Its mechanisms of toxicity are well-studied and serve as a model for understanding the damage caused by similar reactive aldehydes, including methacrolein. Acrolein is a recognized environmental pollutant found in sources like cigarette smoke and automobile exhaust. nih.gov

Acrolein's high reactivity stems from its chemical structure, which features both a carbonyl group and an olefinic double bond. nih.govoup.com This structure makes it a potent electrophile, meaning it readily reacts with nucleophiles—atoms or molecules with excess electrons. youtube.com Within a cell, critical nucleophiles include the thiol groups of cysteine residues and the amino groups of lysine, histidine, and arginine residues in proteins. nih.govoup.com

By forming covalent bonds (adducts) with these amino acids, acrolein can significantly alter protein structure and function. oup.com This adduction can inactivate enzymes essential for cellular processes, disrupt signaling pathways, and impair structural proteins. nih.gov A key target is glutathione (B108866) (GSH), a critical cellular antioxidant. Acrolein rapidly depletes GSH levels through an alkylation reaction, which compromises the cell's primary defense against oxidative stress and initiates cell injury. oup.com

Table 1: Key Cellular Nucleophiles Targeted by Acrolein

Nucleophile Molecular Target Consequence of Interaction
Thiol Groups Cysteine residues in proteins, Glutathione (GSH) Enzyme inactivation, depletion of antioxidant defenses, disruption of redox signaling. oup.com
Amino Groups Lysine, Histidine, Arginine residues in proteins Alteration of protein structure and function, enzyme inhibition. nih.gov

Acrolein can cause significant damage to cellular membranes, leading to a loss of integrity and function. oup.com Studies on erythrocytes (red blood cells) have shown that exposure to acrolein leads to a stiffening of the cell membrane and an increase in its osmotic fragility, making the cells more susceptible to rupture. nih.govresearchgate.net This is attributed to acrolein's ability to damage membrane proteins and induce lipid peroxidation. oup.com

In neural tissues, acrolein has been shown to inflict severe damage to axonal membranes, leading to a breakdown in membrane integrity and a loss of nerve signal conduction. nih.gov This membrane damage is a direct consequence of acrolein's reactivity and its ability to initiate oxidative stress, which further propagates lipid peroxidation, creating a vicious cycle of membrane destruction. oup.com

Acrolein exhibits potent antimicrobial properties by disrupting essential metabolic processes in microorganisms. researchgate.net It can interfere with the metabolism of its own conjugates, inhibiting enzymes like alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov The compound is a key component of the reuterin system, a natural antimicrobial substance produced by some lactic acid bacteria, where it is believed to be the primary active compound responsible for its antimicrobial effects. researchgate.net This activity highlights acrolein's ability to broadly inhibit cellular functions, which is not limited to eukaryotic cells but also extends to prokaryotes. Its high reactivity with proteins and other cellular components can halt vital metabolic pathways necessary for microbial survival. Furthermore, acrolein has been shown to suppress macrophage functions, which could diminish defenses against bacterial and viral infections. nih.gov

Acrolein is a genotoxic agent that can cause significant DNA damage through multiple mechanisms. researchgate.net

Direct Adduction: Acrolein reacts directly with DNA, particularly with guanine (B1146940) bases, to form exocyclic DNA adducts such as α-HOPdG and γ-HOPdG (α- and γ-hydroxy-1,N2-propano-2′-deoxyguanosine). nih.gov These adducts are mutagenic and can lead to errors during DNA replication, resulting in mutations such as G-to-T and G-to-A transversions. researchgate.net

Oxidative Damage: Acrolein is a potent initiator of oxidative stress. oup.com It can lead to the generation of reactive oxygen species (ROS) and deplete cellular stores of glutathione (GSH), a key antioxidant. nih.gov This state of oxidative stress can indirectly damage DNA by causing the formation of lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo), a hallmark of oxidative DNA damage. nih.gov Studies in HepG2 cells have demonstrated that acrolein-induced DNA damage is directly related to oxidative stress. nih.gov

Inhibition of DNA Repair: Beyond causing damage, acrolein can also impair the cell's ability to fix it. nih.gov It has been shown to inhibit DNA repair processes, which means that the adducts and lesions it creates are more likely to persist. nih.govresearchgate.net This combination of causing DNA damage while simultaneously hindering its repair makes acrolein a potent mutagen and a suspected carcinogen. nih.govresearchgate.net

Table 2: Summary of Acrolein-Induced DNA Damage

Damage Mechanism Description Example of Lesion
Direct DNA Adduction Covalent binding of acrolein to DNA bases. γ-hydroxy-1,N2-propano-2′-deoxyguanosine (γ-HOPdG). nih.gov
Oxidative DNA Damage Indirect damage from acrolein-induced ROS. 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo). nih.gov
DNA-Protein Crosslinks Formation of covalent bonds between DNA and proteins. Hinders replication and transcription. nih.gov

| Inhibition of Repair | Acrolein impairs cellular DNA repair mechanisms. | Increased persistence of DNA lesions. nih.gov |

Table of Compounds Mentioned

Compound Name IUPAC Name Other Names Molecular Formula
This compound 2-Methylprop-2-en-1-ol 2-Methyl-2-propen-1-ol C4H8O
Acrolein Prop-2-enal 2-Propenal C3H4O
Methacrolein 2-Methylprop-2-enal Methacrylaldehyde, Isobutenal C4H6O
Glutathione (2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid GSH C10H17N3O6S
8-oxodGuo 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydro-6H-purin-6-one 8-oxo-7,8-dihydro-2'-deoxyguanosine C10H13N5O5

Protective Mechanisms and Antidotes at a Molecular Level

Role of Glutathione and Low Molecular Weight Thiols in Detoxification

The primary protective mechanism against the toxicity of this compound's metabolite, methacrolein, involves its detoxification by endogenous antioxidants, particularly glutathione (GSH) and other low-molecular-weight thiols (LMWTs). The toxicity of analogous unsaturated alcohols, like allyl alcohol, is inversely related to cellular GSH content. nih.gov

The detoxification process is a conjugation reaction. The electrophilic nature of methacrolein makes it a target for the nucleophilic sulfhydryl group of glutathione. This reaction, often catalyzed by the glutathione S-transferase (GST) family of enzymes, forms a glutathione S-conjugate. nih.govnih.gov This conjugation renders the toxic aldehyde more water-soluble, facilitating its further metabolism and excretion from the body, typically as mercapturic acid. nih.govnih.gov

When cellular levels of GSH are depleted, the reactive aldehyde is no longer efficiently neutralized. In this state, it can react with essential cellular macromolecules, such as proteins and DNA, leading to adduct formation, structural and functional derangement, and ultimately, cell injury. nih.gov The availability of LMWTs is therefore a critical determinant of the cellular defense capacity against this compound-induced toxicity. Dihydrolipoic acid (DHLA), a physiological dithiol, has also been shown to be effective in protecting against aldehyde dehydrogenase inhibition, highlighting the importance of the broader thiol pool in cellular defense. noaa.gov

Enzymatic Inhibition and Attenuation of Toxicity (e.g., Pyrazole (B372694), Disulfiram)

The toxicity of this compound can be modulated by inhibiting the enzymes involved in its metabolism. This provides clear evidence that the toxicity is primarily caused by its metabolite, methacrolein, rather than the parent alcohol itself.

Alcohol Dehydrogenase Inhibition: The conversion of this compound to the more toxic methacrolein is catalyzed by alcohol dehydrogenase (ADH). Pyrazole and its derivatives are well-known inhibitors of ADH. contecinc.com Studies on the analogous compound, allyl alcohol, show that pretreatment with pyrazole prevents its toxicity. nih.gov This protective effect is achieved by blocking the metabolic activation of the alcohol, thus preventing the formation of the reactive aldehyde. nih.govcontecinc.com

Aldehyde Dehydrogenase Inhibition: Once formed, methacrolein is further metabolized to the less toxic methacrylic acid by aldehyde dehydrogenase (ALDH). Disulfiram (B1670777) (Antabuse) is a potent and irreversible inhibitor of ALDH. noaa.govmdpi.com When ALDH is inhibited by disulfiram, the aldehyde metabolite cannot be efficiently cleared. This leads to a significant accumulation of the toxic aldehyde in the blood and tissues, which markedly enhances the toxicity of the parent alcohol. nih.gov The mechanism of disulfiram involves the carbamoylation of a cysteine residue within the active site of the ALDH enzyme.

The following table summarizes the effects of these inhibitors on this compound toxicity.

InhibitorTarget EnzymeEffect on MetabolismConsequence for Toxicity
Pyrazole Alcohol Dehydrogenase (ADH)Blocks conversion of this compound to methacrolein. nih.govcontecinc.comDecreases/Prevents toxicity. nih.gov
Disulfiram Aldehyde Dehydrogenase (ALDH)Blocks conversion of methacrolein to methacrylic acid. mdpi.comIncreases toxicity. nih.gov

Antimicrobial Properties and Mechanisms

Low-molecular-weight alcohols, including this compound, are recognized for their antimicrobial properties. Their effectiveness stems from their ability to act at multiple sites within microbial cells, leading to broad-spectrum activity against bacteria and fungi. nih.gov

The primary mechanism of action for alcohols is the denaturation and coagulation of cellular proteins and lipids. nih.gov This process requires water, which is why aqueous solutions (e.g., 60-90% alcohol) are generally more effective biocides than absolute alcohol. The lipid solvency and low surface tension of alcohols allow them to disrupt microbial cell membranes, increasing their permeability. This disruption leads to the leakage of essential intracellular components and ultimately results in cell lysis.

The antimicrobial efficacy of alcohols can be summarized by the following key actions:

Protein Denaturation: Alcohols disrupt the tertiary structure of proteins, inactivating critical enzymes and structural components. nih.gov

Membrane Disruption: They damage the lipid bilayer of the cell membrane, compromising its integrity and function.

Cell Lysis: The cumulative damage to proteins and membranes leads to the rupture of the cell.

While alcohols like ethanol (B145695) and isopropanol (B130326) are effective against a wide range of bacteria and enveloped viruses, their efficacy against fungal spores can be variable. Some studies have shown that 70% ethanol can be ineffective against common indoor fungi like Aspergillus fumigatus and Penicillium chrysogenum. The specific activity of this compound against different microbial species has not been extensively detailed, but its action is expected to follow these general principles of membrane and protein disruption.

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of methallyl alcohol. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon framework and the chemical environment of its protons.

In ¹H NMR spectroscopy, the spectrum of this compound exhibits distinct signals corresponding to its different proton groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

For ¹³C NMR, the spectrum reveals the number of unique carbon atoms and their hybridization state. Decoupled ¹³C NMR spectra are generally simpler to interpret than ¹H NMR spectra, making them a valuable tool for introductory analysis of organic molecules like alcohols. magritek.com The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, providing key structural insights. magritek.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-OHVariable-
-CH₂- (attached to OH)~4.0~68
=C(CH₃)--~144
-CH₃~1.8~19
=CH₂~4.9 (two distinct signals)~112

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound. The FTIR spectrum displays absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of different bonds within the molecule.

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group in alcohols. The OH stretching vibration frequency for neutral this compound has been observed at 3656 cm⁻¹. researchgate.net

C-H Stretch: Absorptions corresponding to sp³ and sp² C-H stretching are found just below and above 3000 cm⁻¹, respectively.

C=C Stretch: A medium intensity peak around 1650 cm⁻¹ indicates the presence of the carbon-carbon double bond.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region is indicative of the carbon-oxygen single bond.

The positions of these bands can be influenced by factors such as hydrogen bonding. For instance, studies on poly(styrene-co-allyl alcohol) blends have utilized FTIR to investigate hydrogen bonding interactions by monitoring shifts in the C=O and OH stretching modes. nih.gov

Mass Spectrometry for Compound Identification and Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. In mass spectrometry, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For alcohols, the molecular ion peak (M⁺) can sometimes be weak or even absent. libretexts.orgchemistrynotmystery.com Fragmentation of alcohols in a mass spectrometer typically proceeds through two main pathways: alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the hydroxyl group. libretexts.orgyoutube.com For a primary alcohol like this compound, this can lead to the formation of a characteristic fragment ion.

Dehydration: This pathway involves the loss of a water molecule (H₂O), resulting in a fragment with a mass 18 units less than the molecular ion (M-18). chemistrynotmystery.com

The resulting mass spectrum provides a unique fingerprint that can be used to identify this compound in a sample and to analyze its presence in complex mixtures.

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from other components in a mixture and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography (GC) is a widely used method for the analysis of volatile compounds like this compound. cloudfront.net In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of alcohols. cloudfront.netkeikaventures.com

Different types of GC columns can be employed for the analysis of alcohols. For instance, packed columns with materials like Carbowax on Carbopack have been shown to provide good results for methanol (B129727) analysis. upr.edu The choice of column and operating conditions, such as temperature and carrier gas flow rate, are optimized to achieve efficient separation.

Liquid Chromatography (LC)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another valuable technique for the analysis of this compound. sielc.com In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Methanol is a common solvent used in the mobile phase for HPLC analysis. sigmaaldrich.com

A typical HPLC method for this compound might use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique is scalable and can be used for preparative separation to isolate impurities.

Thermal Analysis Techniques for Polymer Characterization

When this compound is incorporated into polymers, thermal analysis techniques are crucial for characterizing the properties of the resulting material. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, decomposition profile, and phase transitions of the polymer.

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a pivotal thermal analysis technique for examining the thermal transitions of polymers. By quantifying the heat flow differences between a sample and a reference under controlled temperature changes, DSC identifies key thermal events. For polymers containing this compound, DSC provides critical data on the glass transition temperature (Tg), where the material shifts from a rigid to a more flexible state.

Research on copolymers often utilizes DSC to understand how the inclusion of this compound affects the material's thermal properties. The glass transition, a process that can be influenced by the presence of impurities or decomposition, is a key focus of such studies. mdpi.com For instance, in physically crosslinked films of polymers like poly(vinyl alcohol), DSC curves, in conjunction with other methods, help to unravel overlapping thermal events such as softening and decomposition. mdpi.com

Table 1: Properties Investigated by DSC

Property Description
Glass Transition Temperature (Tg) The temperature range where a polymer transitions from a hard, glassy state to a soft, rubbery state.
Melting Temperature (Tm) The temperature at which a crystalline or semi-crystalline material changes from a solid to a liquid.

| Crystallization Temperature (Tc) | The temperature at which a polymer forms ordered, crystalline structures upon cooling from the melt. |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental method for evaluating the thermal stability of materials. mdpi.com It works by continuously measuring the mass of a sample as it is heated over time. redalyc.org This analysis reveals the temperatures at which the material degrades and the extent of its stability. mdpi.com

For resins and copolymers incorporating allyl or methallyl groups, TGA is used to determine their decomposition profiles. For example, analysis of cured resins has shown that different alcohol treatments (e.g., methanol vs. allyl alcohol) result in distinct thermal degradation stages and decomposition temperatures. researchgate.net A cured methanol-treated resin might begin to decompose at 248°C with a maximum rate of decomposition at 412°C, while an allyl alcohol-treated version could start decomposing at 243°C and exhibit multiple degradation stages. researchgate.net These findings are critical for understanding the operational limits of such materials in high-temperature applications.

Table 2: Key Parameters from TGA

Parameter Description
Onset Decomposition Temperature The temperature at which the material begins to lose mass due to thermal degradation. researchgate.net
Temperature of Maximum Degradation The temperature at which the rate of mass loss is at its peak. researchgate.net

| Residual Mass | The percentage of the initial mass that remains after the heating cycle is complete. researchgate.net |

Dynamic Mechanical Analysis (DMA) for Mechanical Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers. wikipedia.orgmts.com It involves applying an oscillating force to a material and measuring its response, which provides insight into both its elastic (solid-like) and viscous (liquid-like) behavior. wikipedia.orgpsu.edueag.com Key measurements include the storage modulus (stiffness), loss modulus (energy dissipation), and tan delta (damping). wikipedia.org

DMA is particularly useful for identifying the glass transition temperature (Tg), as this transition is marked by a significant drop in the storage modulus and a peak in the tan delta curve. wikipedia.orgnetzsch.com This makes it an essential tool for studying how the incorporation of this compound into a polymer structure affects its mechanical performance across a range of temperatures. eag.com The technique can detect not only the primary glass transition but also secondary transitions that are not easily identified by other methods. psu.edu

Table 3: Information Provided by DMA

Parameter Description
Storage Modulus (E') Represents the material's ability to store elastic energy, indicating its stiffness. wikipedia.org
Loss Modulus (E'') Represents the material's ability to dissipate energy as heat, related to its viscous properties. wikipedia.org

| Tan Delta (tan δ) | The ratio of the loss modulus to the storage modulus (E''/E'), which provides a measure of the material's damping characteristics. wikipedia.orgnetzsch.com |

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is a primary technique for determining the structural properties of crystalline and semi-crystalline materials. walisongo.ac.id By analyzing the pattern of X-rays scattered by a sample, XRD can identify the arrangement of atoms within a crystal lattice. walisongo.ac.idnih.gov

In the context of this compound-containing polymers, XRD is used to assess the degree of crystallinity. mdpi.com The introduction of this compound units can influence how polymer chains pack together, potentially disrupting crystalline order and leading to more amorphous structures. XRD patterns of such materials can distinguish between sharp diffraction peaks, characteristic of crystalline regions, and broad halos, indicative of amorphous content. mdpi.com This information is vital for correlating the polymer's microstructure with its macroscopic properties. The technique is also used to identify different phases, purity, and stability of crystalline compounds. nih.gov

Microscopic Techniques for Surface Morphology

Visualizing the surface morphology of materials is crucial for understanding their behavior and performance. Microscopic techniques offer a direct view of surface features at various scales.

Optical Microscopy (OM)

Optical Microscopy (OM), which uses visible light to magnify images, is a fundamental technique for examining the surface of materials at a macroscopic level. It can be used to identify large-scale features such as the quality of a film, the presence of phase separation in polymer blends, or the distribution of particles in a composite.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a surface at the nanoscale. By scanning a sharp probe over the sample, AFM can map out surface roughness, visualize the distribution of different components in a copolymer blend, and characterize the morphology of thin films. This detailed surface analysis is critical for developing advanced materials where nanoscale structure dictates function.

Environmental Fate and Degradation Pathways

Atmospheric Chemistry of Alcohols

The primary removal mechanism for alcohols in the atmosphere is their reaction with the hydroxyl radical (OH). scielo.brscielo.br Other atmospheric reactions, such as photolysis and reactions with ozone or the nitrate (B79036) radical, are generally considered slow and of negligible importance for alcohols. scielo.brscielo.br

Reaction with Hydroxyl Radical (OH) in the Atmosphere

H-Atom Abstraction Mechanisms from C-H Bonds

The reaction of OH radicals with alcohols primarily involves the abstraction of a hydrogen atom from a C-H bond. scielo.brscielo.brnist.gov Abstraction from the O-H bond is typically negligible. scielo.brscielo.br For alcohols with multiple types of C-H bonds (primary, secondary, tertiary), H-atom abstraction preferentially occurs from the weakest C-H bond, which are typically tertiary, followed by secondary, and then primary C-H bonds. scielo.br In the case of methallyl alcohol (CC(=C)CO), potential sites for hydrogen abstraction by OH radicals include the primary C-H bonds on the methyl group, the vinylic C-H bond, and the C-H bonds on the carbon atom adjacent to the hydroxyl group. Additionally, the presence of the double bond introduces the possibility of OH radical addition to the pi system. Studies on the reaction of H atoms with unsaturated alcohols like allyl alcohol indicate that addition to the terminal carbon atom of the double bond is often the easiest pathway. aanda.org

Formation of Atmospheric By-products and Radicals

The reaction of alcohols with OH radicals leads to the formation of alkyl radicals and α-hydroxyalkyl radicals. scielo.brscielo.br These radicals then react rapidly with atmospheric oxygen (O₂). For α-hydroxyalkyl radicals, this reaction typically involves H-atom abstraction by O₂, leading to the formation of a carbonyl compound (like an aldehyde or ketone) and a hydroperoxyl radical (HO₂). scielo.brscielo.br Alkyl radicals, on the other hand, add O₂ to form peroxy radicals (RO₂). scielo.brscielo.br These peroxy radicals can subsequently react with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO₂), or they can undergo self-reaction or reaction with other peroxy radicals. The alkoxy radicals can then undergo further reactions, such as decomposition, isomerization, or reaction with O₂, leading to the formation of various atmospheric by-products, including carbonyls, organic nitrates, and other oxygenated species. The specific by-products formed from this compound would depend on the initial site of OH attack and the subsequent radical chemistry. Studies on the atmospheric degradation of isoprene, which contains a similar isopropenyl structure to this compound, show the formation of methacrolein (B123484) and methyl vinyl ketone as major products from the reaction with OH. wikipedia.org Methacrolein itself undergoes further atmospheric reactions, including with OH and O₂, leading to the formation of peroxy radicals that can isomerize and decompose. acs.orgresearchgate.net

Degradation in Aqueous and Soil Environments

This compound is described as soluble in water and less dense than water, causing it to float on water. nih.gov Its water solubility suggests that it can be present in aqueous environments. If released into soil, its fate is expected to include migration to groundwater and biodegradation. lyondellbasell.comlyondellbasell.com Volatilization and direct photolysis are not expected to be significant in moist soil. lyondellbasell.comlyondellbasell.com this compound is considered unlikely to persist in soil or water due to rapid biodegradation. methanol.org However, high concentrations near the release point could potentially be toxic to microorganisms, limiting biodegradation in that immediate area. methanol.org

Biodegradation Studies of Related Allylic Alcohols

While specific detailed biodegradation studies for this compound were not extensively found in the immediate search results, information on related allylic alcohols like allyl alcohol provides relevant insights. Allyl alcohol is reported to be readily biodegradable. lyondellbasell.comnih.govtaylorandfrancis.com Half-lives of 10.2 and 9.5 days were observed for allyl alcohol in different soil types. nih.gov In biodegradation studies, allyl alcohol showed significant degradation in both marine and river water within a few days. nih.gov Aqueous waste streams containing allyl alcohol can be treated in acclimated biological treatment systems. lyondellbasell.comlyondellbasell.com The ready biodegradability of allyl alcohol suggests that this compound, with a similar allylic structure, is also likely to undergo biodegradation in environmental matrices where microbial activity is present.

Environmental Fate Summary Data

PropertyValueSource
Water SolubilitySoluble in water nih.gov
Density0.8515 at 68 °F (Less dense than water) nih.gov
Atmospheric RemovalPrimarily reaction with OH radical scielo.brscielo.br
Soil FateMigration to groundwater, Biodegradation lyondellbasell.comlyondellbasell.com
Moist Soil FateVolatilization and photolysis not significant lyondellbasell.comlyondellbasell.com
BiodegradabilityExpected to be readily biodegradable methanol.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.